2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-
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Overview
Description
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- is a chemical compound with the molecular formula C12H12ClNO2 It is known for its unique structure, which includes a benzofuran ring substituted with a carboxamide group, a chlorine atom, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with acid catalysts.
Introduction of Carboxamide Group: The carboxamide group is introduced via the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted benzofuran derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxamide, 4-chloro-N,N,3-dimethyl-: Similar structure but with one less methyl group.
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-5-methyl-: Additional methyl group on the benzofuran ring.
2-Benzofurancarboxamide, 4-bromo-N,N,3-trimethyl-: Bromine atom instead of chlorine.
Uniqueness
2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
81718-69-6 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H12ClNO2/c1-7-10-8(13)5-4-6-9(10)16-11(7)12(15)14(2)3/h4-6H,1-3H3 |
InChI Key |
DUAMOCRWBIDBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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